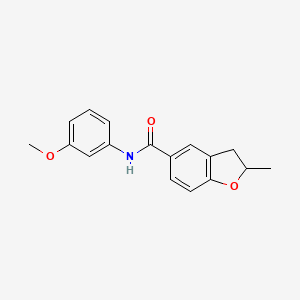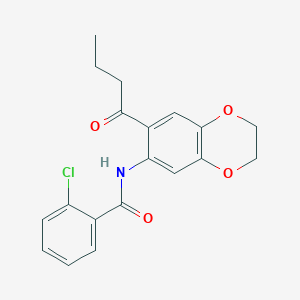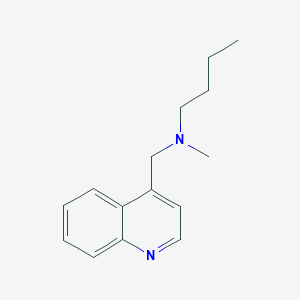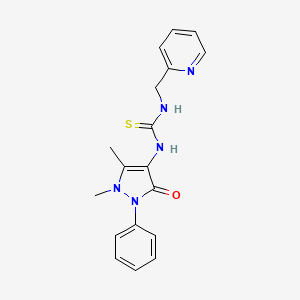![molecular formula C14H22N2O3 B6083708 N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate](/img/structure/B6083708.png)
N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate, also known as DMFP, is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic compound that was first synthesized in the 1970s and has since been studied for its potential applications in various fields of research.
Mechanism of Action
The exact mechanism of action of N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. It has been shown to increase the levels of dopamine and serotonin in the brain, which are both important neurotransmitters involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain proteins in the brain that are involved in neuroprotection and cell survival. It has also been shown to increase the levels of certain enzymes that are involved in the breakdown of neurotransmitters.
Advantages and Limitations for Lab Experiments
N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are a number of potential future directions for research on N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate. One area of research could be to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could be to investigate its potential use in the treatment of depression and anxiety disorders. Additionally, further research could be done to better understand its mechanism of action and how it interacts with other neurotransmitters in the brain.
Synthesis Methods
N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate is synthesized through a multistep process that involves the reaction of 2-(4-morpholinyl)ethylamine with furfuryl chloride in the presence of a base. This reaction produces the intermediate compound, 2-(4-morpholinyl)propyl furfuryl ether, which is then reacted with dimethyl sulfate to produce N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate.
Scientific Research Applications
N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate has been studied for its potential applications in various fields of scientific research. It has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
N,2-dimethyl-N-(2-morpholin-4-ylpropyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-11(16-5-8-18-9-6-16)10-15(3)14(17)13-4-7-19-12(13)2/h4,7,11H,5-6,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQFVAJBAUNGKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)CC(C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethoxy-N-({1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6083628.png)
![2-phenyl-7-(tetrahydrofuran-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6083632.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6083644.png)
![N-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6083651.png)
![1-benzyl-4-{3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6083658.png)
![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-methoxypropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6083678.png)

![5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6083699.png)
![2-{1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}-6-chloro-1H-benzimidazole](/img/structure/B6083707.png)



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)glycinamide](/img/structure/B6083742.png)